![molecular formula C16H23BrN2O4S B14065249 tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate CAS No. 1002360-18-0](/img/structure/B14065249.png)
tert-Butyl (3S)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring, a bromophenyl group, and a sulfonyl amino group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide.
Attachment of the sulfonyl amino group: This can be done through sulfonylation reactions using sulfonyl chlorides or sulfonic acids.
Esterification: The final step involves esterification to introduce the 1,1-dimethylethyl ester group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- involves its interaction with specific molecular targets and pathways. The bromophenyl group and sulfonyl amino group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-Piperidinecarboxylic acid, 3-[[(4-bromophenyl)sulfonyl]amino]-, 1,1-dimethylethyl ester, (3S)- can be compared with similar compounds such as:
- 1-Piperidinecarboxylic acid, 3-(4-amino-2,3-dihydro-2-oxo-1H-imidazo[4,5-c]pyridin-1-yl)-, 1,1-dimethylethyl ester, (3R)-
- 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
- 1-Piperidinecarboxylic acid, 4-bromo-3-fluoro-, 1,1-dimethylethyl ester
These compounds share structural similarities but differ in their functional groups and specific applications
Propriétés
Numéro CAS |
1002360-18-0 |
|---|---|
Formule moléculaire |
C16H23BrN2O4S |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-[(4-bromophenyl)sulfonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-4-5-13(11-19)18-24(21,22)14-8-6-12(17)7-9-14/h6-9,13,18H,4-5,10-11H2,1-3H3/t13-/m0/s1 |
Clé InChI |
WSNDRGOFHGLJOC-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


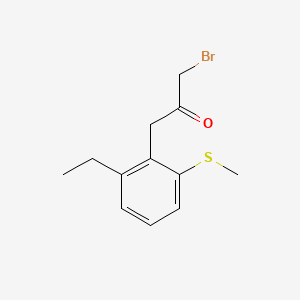


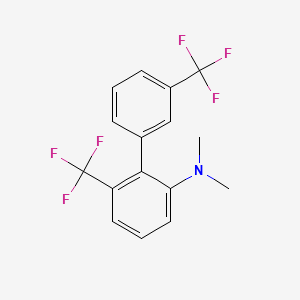
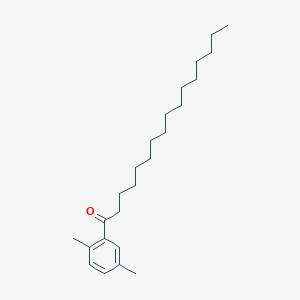
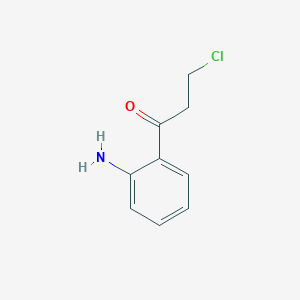


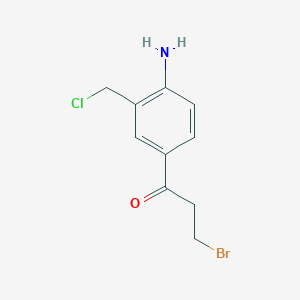
![Bis[1-(2-hydroxyphenyl)cyclopropyl]methanone](/img/structure/B14065235.png)

![N-{3-Hydroxy-4-[(methanesulfonyl)amino]phenyl}dodecanamide](/img/structure/B14065248.png)


